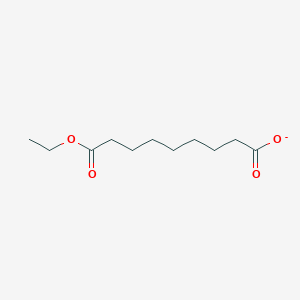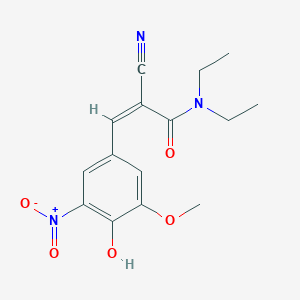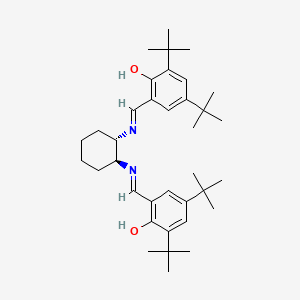
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schiff base ligands, such as "(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine," are important in coordination chemistry due to their ability to stabilize various metal ions in different oxidation states. Their applications range from catalysis to the development of new materials. These compounds are characterized by the presence of an imine or azomethine group (-C=N-) formed by the condensation of an aldehyde with an amine.
Synthesis Analysis
The synthesis of Schiff bases typically involves the condensation reaction between salicylaldehydes and diamines. For instance, Jacobsen and Larrow describe the preparation of a closely related manganese(III) complex with high enantioselectivity in epoxidation reactions, indicating the synthetic approach and potential catalytic applications of similar Schiff base compounds (Jacobsen & Larrow, 2003).
Molecular Structure Analysis
The molecular structure of Schiff base compounds can be analyzed through various spectroscopic methods and X-ray crystallography. Hadjoudis et al. explored the photochromic and thermochromic properties of related compounds, which are affected by the molecular structure and the presence of Schiff base groups (Hadjoudis et al., 2004).
Wissenschaftliche Forschungsanwendungen
Catalytic Non-Enzymatic Kinetic Resolution
One significant application of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine and related compounds is in the catalytic non-enzymatic kinetic resolution (KR) of racemic substrates. This process is crucial for obtaining enantiopure compounds, which are essential in asymmetric synthesis. Traditional enzymatic methods for KR have been supplemented by non-enzymatic approaches due to advancements in chiral catalyst development, including those involving salicylidene-based ligands. These methods have shown high enantioselectivity and yield, making them vital in organic synthesis and the pharmaceutical industry (Pellissier, 2011).
Environmental Impact and Degradation
Research has also been conducted on the environmental occurrence and degradation processes of related compounds, such as methyl tert-butyl ether (MTBE), which shares structural similarities with (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. Studies have focused on the decomposition of such compounds in cold plasma reactors, highlighting the potential environmental impact and the methods for mitigating pollution from these organic compounds (Hsieh et al., 2011).
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of compounds containing (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine or similar ligands are of significant interest in organic chemistry. These compounds are involved in forming half-sandwich complexes with group 8 metals, leading to diverse catalytic applications. The versatility of these complexes, including their roles in C-C coupling reactions, underscores the broad utility of salicylidene-based ligands in synthetic chemistry (Cadierno et al., 2004).
Antineoplastic Agent Development
In the pharmaceutical domain, derivatives of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine have been explored for their potential as antineoplastic agents. A series of compounds have been developed that exhibit cytotoxic properties, potentially more potent than contemporary cancer drugs. These compounds have been shown to induce apoptosis, generate reactive oxygen species, and affect mitochondrial functions, highlighting their potential as cancer therapeutics (Hossain et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/t29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXDGNCEBQLGC-KYJUHHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115810 |
Source


|
| Record name | 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | |
CAS RN |
135616-36-3 |
Source


|
| Record name | 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

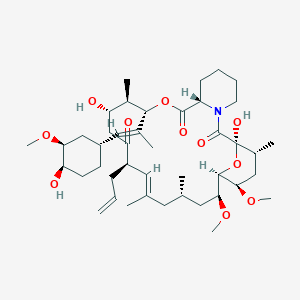
![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)
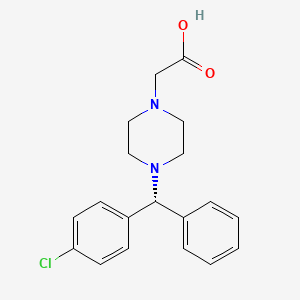
![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)
![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)
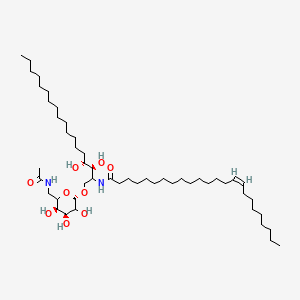
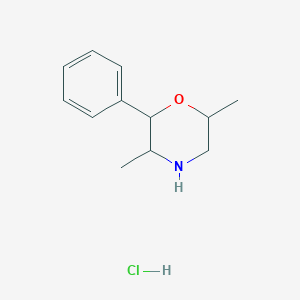
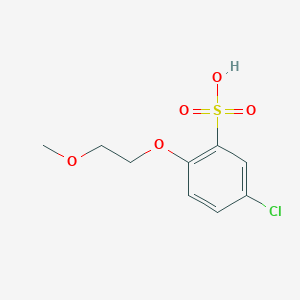
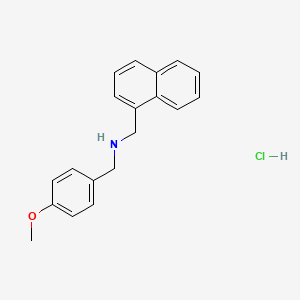
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)

